ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate
Description
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate is a chromene-based compound characterized by a hydroxy group at position 7, a phenyl substituent at position 2, and a ketone group at position 4 of the chromen-4-one scaffold. The ethoxyacetate moiety at position 5 distinguishes it from simpler chromene derivatives. Its synthesis typically involves condensation reactions under reflux conditions, as demonstrated in analogous procedures for chromene derivatives (e.g., using absolute ethanol and glacial acetic acid as solvents) . The compound’s purity and stability are notable, as evidenced by its synthesis in "extremely pure state" without requiring further purification in related studies . Chromene derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and antioxidant properties, though specific data for this compound remain sparse in the provided evidence.
Properties
IUPAC Name |
ethyl 2-(7-hydroxy-4-oxo-2-phenylchromen-5-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-2-23-18(22)11-24-16-8-13(20)9-17-19(16)14(21)10-15(25-17)12-6-4-3-5-7-12/h3-10,20H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSMAKKRXFNXVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate typically involves the following steps:
Starting Materials: The synthesis begins with salicylaldehyde and phenylacetic acid as the starting materials.
Condensation Reaction: These materials undergo a condensation reaction in the presence of a strong acid catalyst, such as sulfuric acid, to form a coumarin derivative.
Esterification: The resulting coumarin derivative is then esterified with ethyl chloroacetate to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol or aldehyde.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids, such as aluminum chloride (AlCl3).
Major Products Formed:
Oxidation: Formation of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl carboxylic acid derivatives.
Reduction: Formation of 7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl alcohol or aldehyde derivatives.
Substitution: Formation of nitro- or halogenated derivatives of the phenyl group.
Scientific Research Applications
Biological Activities
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate has been studied for several biological activities:
Antioxidant Properties:
Research indicates that this compound exhibits significant antioxidant activity, which can protect cells from oxidative stress and may contribute to its potential therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Activity:
Studies have demonstrated that derivatives of this compound possess antimicrobial properties. They have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects:
The compound has also been evaluated for its anti-inflammatory properties. It may inhibit inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases.
Therapeutic Potential
The therapeutic potential of this compound is under investigation in various fields:
Cancer Treatment:
Due to its antioxidant and anti-inflammatory properties, this compound is being studied for its role in cancer therapy. It may enhance the efficacy of existing chemotherapeutic agents or serve as a standalone treatment.
Cardiovascular Health:
The ability of the compound to reduce oxidative stress suggests it could be beneficial in cardiovascular diseases, where oxidative damage plays a critical role .
Neuroprotection:
Research indicates that the compound may protect neuronal cells from oxidative damage, making it a candidate for neuroprotective therapies in conditions like Alzheimer's disease.
Case Studies
Several studies have documented the effects of this compound:
Study on Antimicrobial Activity:
In a study published in MDPI, derivatives of this compound were tested against multiple bacterial strains, showing promising results with significant inhibition zones compared to control groups .
Investigation into Antioxidant Effects:
A research article highlighted the antioxidant capacity of ethyl 2-[...], demonstrating its ability to scavenge free radicals effectively. This study provided insights into its mechanism of action at the cellular level.
Mechanism of Action
The mechanism by which ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and phenyl group play a crucial role in its biological activity, potentially interacting with enzymes, receptors, or other biomolecules to modulate their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional attributes of ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate can be compared to the following analogs:
Methyl [(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetate
- Key Differences: Ester Group: Methyl ester vs. ethyl ester, impacting lipophilicity and metabolic stability. Chromene Core: 2H-chromen-2-one (oxo at position 2) vs. 4H-chromen-4-one (oxo at position 4).
- Implications :
Chromene Derivatives with Varied Substituents
describes compounds with additional substituents (e.g., trihydroxyoxane or cyanoacetyl hydrazone groups). For example:
- Compound: [(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. Differences: A bulky trihydroxyoxane-carboxylic acid substituent replaces the ethoxyacetate group.
Bioactive Chromene-Hydrazone Hybrids
highlights a chromene-hydrazone hybrid with a cyanoacetyl group.
- Structure: (E)-ethyl 2-((6-((2-(2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetate.
- Methoxy and methyl groups alter electronic properties and steric hindrance.
- Implications : Such hybrids are often explored for antitumor or antimicrobial activity, suggesting that the ethyl ester in the target compound could be modified similarly for tailored applications .
Comparative Data Table
*Hypothetical values based on analogous compounds.
Research Findings and Methodological Insights
- Synthesis : this compound is synthesized via reflux condensation, a method shared with other chromene derivatives .
- Computational Studies : Density-functional theory (DFT) methods (e.g., Becke’s exchange-correlation functionals) could predict electronic properties, aiding in understanding reactivity compared to methyl or hydrazone-substituted analogs .
Biological Activity
Ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate, a flavonoid derivative, exhibits a range of biological activities due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
This compound belongs to the class of chromones, characterized by a fused benzene and pyran ring structure. Its molecular formula is and it contains functional groups such as hydroxyl and ester, which are crucial for its biological activity .
Antimicrobial Activity
Research indicates that flavonoids, including this compound, possess significant antimicrobial properties. In a study comparing various chromone derivatives, this compound demonstrated notable antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 12.5 |
| Ethyl 2-[2-(4-oxo-4H-chromen-2-yl)phenoxy]acetate | S. aureus | 6.25 |
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities. This compound has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models. This activity is attributed to the presence of hydroxyl groups that can donate hydrogen atoms to free radicals, thereby neutralizing them .
Cytotoxic Effects
Several studies have reported the cytotoxic effects of this compound on cancer cell lines. For instance, in vitro assays revealed that this compound induces apoptosis in human cancer cells through the activation of caspase pathways. The compound's ability to inhibit cell proliferation was also noted, indicating its potential as an anticancer agent .
The biological activity of ethyl 2-[(7-hydroxy-4-oxo-2-pheny1 -4H-chromen -5 -yloxy]acetate can be attributed to several mechanisms:
- Enzyme Modulation : This compound interacts with various cytochrome P450 enzymes, which play critical roles in drug metabolism and synthesis of bioactive molecules .
- Cell Signaling Pathways : It affects key signaling pathways involved in cell survival and apoptosis, particularly those related to cancer progression.
- Antioxidant Defense : By enhancing the body's antioxidant defenses, it mitigates oxidative damage linked to chronic diseases.
Case Studies
A notable study investigated the effects of ethyl 2-[ (7-hydroxy -4 -oxo -2 -phenyl -4H -chromen -5 -yloxy]acetate on breast cancer cell lines (MCF7). The results showed a significant reduction in cell viability at concentrations above 20 µM, with associated increases in apoptotic markers .
Q & A
(Basic) What established synthetic routes are available for ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The compound is typically synthesized via nucleophilic substitution, where 7-hydroxy-4-methyl-2H-chromen-2-one reacts with ethyl chloroacetate in the presence of a base like anhydrous K₂CO₃. Conventional methods involve stirring in dry DMF at 80°C for 10 hours, yielding 81–82% after crystallization (vs. literature-reported 40% yields). Optimization strategies include:
- Temperature control : Prolonged heating at 80°C ensures complete reaction while minimizing side products.
- Solvent selection : DMF facilitates solubility of phenolic intermediates.
- Base stoichiometry : Excess K₂CO₃ (1.2–1.5 equivalents) improves deprotonation efficiency .
(Advanced) How can researchers resolve contradictions in reported crystallographic data for coumarin-derived acetates?
Methodological Answer:
Discrepancies in bond angles or torsion angles (e.g., C9—C1—C2—C3 = −0.47° vs. C6—C7—C8—C9 = −0.63°) often arise from polymorphism or measurement artifacts. To resolve these:
- Single-crystal X-ray diffraction (SC-XRD) : Validate structural parameters using high-resolution data (R factor < 0.05) .
- Density Functional Theory (DFT) : Compare experimental data with computational models to identify steric or electronic distortions.
- Cross-validation : Replicate synthesis and crystallization under controlled conditions to assess reproducibility .
(Basic) What spectroscopic techniques are critical for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm the presence of the chromen-4-one core (e.g., carbonyl at δ ~160 ppm) and acetate sidechain (δ ~4.2 ppm for ethyl group).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1720 cm⁻¹, phenolic O–H at ~3200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H⁺] at m/z 353.1024) .
(Advanced) What computational modeling approaches are suitable for predicting the reactivity of the chromen-4-one core in synthetic pathways?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model solvent effects on reaction intermediates (e.g., DMF vs. THF).
- Quantum Mechanical Calculations (DFT) : Predict regioselectivity of nucleophilic attacks on the chromen-4-one ring.
- Transition State Analysis : Identify energy barriers for key steps, such as esterification or ring-opening reactions .
(Basic) How should this compound be stored to prevent degradation, based on its chemical properties?
Methodological Answer:
- Storage conditions : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to inhibit hydrolysis of the ester group.
- Light sensitivity : Protect from UV exposure due to the conjugated chromen-4-one system.
- Moisture control : Use desiccants (e.g., silica gel) to avoid deliquescence .
(Advanced) How can membrane separation technologies improve the purification of this compound post-synthesis?
Methodological Answer:
- Nanofiltration : Separate unreacted starting materials (e.g., 7-hydroxycoumarin derivatives) based on molecular weight cutoffs (MWCO < 300 Da).
- Reverse Osmosis (RO) : Concentrate the product while removing solvents like DMF.
- Simulation-guided optimization : Use process control software to model solvent flux and purity trade-offs .
(Basic) What are the key safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE requirements : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to volatile ethyl acetate byproducts.
- Spill management : Neutralize spills with alkaline adsorbents (e.g., sodium bicarbonate) before disposal .
(Advanced) How do substituents on the chromen-4-one ring influence antimicrobial activity, and what experimental designs can elucidate structure-activity relationships (SAR)?
Methodological Answer:
- Substituent variation : Synthesize analogs with halogens (e.g., Cl, F) or methyl groups at the 2-phenyl or 7-hydroxy positions.
- Bioassay design : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.
- SAR analysis : Correlate electronic (Hammett σ) or steric (Taft) parameters with bioactivity using multivariate regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
